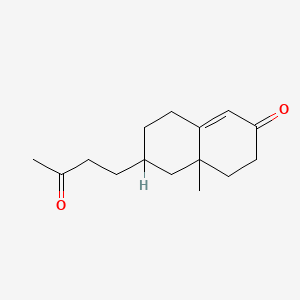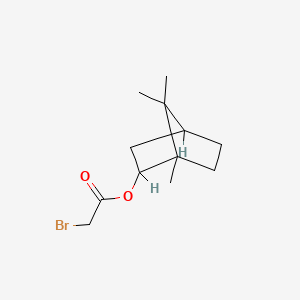
Dioctylthioxostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylthioxostannane, also known by its CAS number 3572-47-2, is an organotin compound characterized by the presence of two octyl groups and a thioxo group attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctylthioxostannane typically involves the reaction of dioctyltin dichloride with hydrogen sulfide or a similar sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as:
(C8H17)2SnCl2+H2S→(C8H17)2SnS+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dioctylthioxostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: Reduction reactions can convert it back to dioctyltin dichloride.
Substitution: The thioxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Dioctyltin oxide.
Reduction: Dioctyltin dichloride.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Dioctylthioxostannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dioctylthioxostannane involves its interaction with molecular targets such as enzymes and cellular membranes. The thioxo group can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane stability and function.
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin dichloride
- Dioctyltin oxide
- Dibutyltin dichloride
- Dibutyltin oxide
Uniqueness
Dioctylthioxostannane is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to other organotin compounds. Its specific interactions with sulfur-containing biomolecules and its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
3572-47-2 |
|---|---|
Molecular Formula |
C16H34SSn |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
dioctyl(sulfanylidene)tin |
InChI |
InChI=1S/2C8H17.S.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;; |
InChI Key |
RFAIKXASDCRKEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](=S)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](=S)CCCCCCCC |
Key on ui other cas no. |
3572-47-2 |
Synonyms |
bis n-octyl tin sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)

![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)






